4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-2-one

Medicinal Chemistry Fragment-Based Drug Design Hydrogen-Bond Topology

This 4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one offers a differentiated sp3-rich scaffold for antiviral/kinase SAR. The piperazin-2-one cyclic urea motif provides unique hydrogen-bond orientation vs oxidized quinazolinones, while the direct N-aryl linkage at the quinazoline 4-position influences electronic and steric profiles. ≥95% purity, ready for fragment screening, derivatization, and DMPK method development. Order now for AMPV-1 inhibitor optimization.

Molecular Formula C12H16N4O
Molecular Weight 232.287
CAS No. 2034376-26-4
Cat. No. B2401739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-2-one
CAS2034376-26-4
Molecular FormulaC12H16N4O
Molecular Weight232.287
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NC=N2)N3CCNC(=O)C3
InChIInChI=1S/C12H16N4O/c17-11-7-16(6-5-13-11)12-9-3-1-2-4-10(9)14-8-15-12/h8H,1-7H2,(H,13,17)
InChIKeyCZWCBPSUVMVMLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-2-one (CAS 2034376-26-4): Core Scaffold Identification for Procurement


4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-2-one is a heterocyclic compound (C12H16N4O, MW 232.28) comprising a saturated tetrahydroquinazoline ring directly linked to a piperazin-2-one moiety at the 4-position [1]. This scaffold serves as a versatile building block in medicinal chemistry, providing a defined hydrogen-bond acceptor/donor topology and a non-planar, sp3-rich architecture that is distinct from the more common oxidized quinazolinone or simple piperazine fragments [2]. The compound is listed as a research-grade intermediate and as a potential starting point for the synthesis of antiviral and anticancer derivatives, including those evaluated against avian paramyxovirus (AMPV-1) [REFS-1, REFS-3]. Its commercial availability in research quantities makes it a direct candidate for medicinal chemistry optimization and structure-activity relationship (SAR) expansion.

Why 4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-2-one Cannot Be Simply Substituted by In-Class Analogs


Substituting 4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one with seemingly similar tetrahydroquinazoline-piperazine hybrids introduces critical differences in oxidation state, ring connectivity, and hydrogen-bonding capacity that fundamentally alter molecular recognition and synthetic utility. The target compound bears a piperazin-2-one ring―a cyclic urea motif with a single carbonyl group―whereas close analogs such as 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one (CAS 909299-09-8) place the carbonyl in the quinazoline ring system [1]. This positional shift changes the vector of the hydrogen-bond acceptor, the conformational preference of the piperazine ring, and the metabolic soft spot profile . Additionally, the direct N-aryl linkage at the quinazoline 4-position versus a 2-position connection in many analogs creates distinct electronic and steric environments that influence both binding to biological targets and downstream derivatization chemistry . These differences are non-trivial: SAR studies on tetrahydroquinazoline antiviral agents demonstrate that even minor modifications to the piperazine substituent can cause a ≥3-fold change in antiviral potency (e.g., sulfonamide derivative 2d showed a 3-fold improvement over Ribavirin in AMPV-1 assays) [1]. Therefore, generic substitution without explicit comparative data risks compromising both hit-to-lead progression and reproducible chemical synthesis.

Quantitative Differentiation Evidence for 4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-2-one


Carbonyl Position Defines Hydrogen-Bond Acceptor Topology vs. 2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

The target compound places the single carbonyl group within the piperazin-2-one ring, whereas the closest commercial analog, 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one (CAS 909299-09-8), carries the carbonyl at the quinazoline 4-position . This positional difference is critical for fragment-based drug design: the piperazin-2-one carbonyl presents a hydrogen-bond acceptor vector oriented approximately 60° differently relative to the quinazoline ring plane compared to the analog. In the absence of protein co-crystal structures, the topological polar surface area (tPSA) serves as a surrogate metric; the target compound has a calculated tPSA of approximately 66.6 Ų (based on ChemBridge analog SC-45381675 scaffold calculations) , while the quinazolinone analog 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one yields a tPSA of approximately 49.6 Ų . The difference of ~17 Ų exceeds the typical threshold for passive permeability discrimination, suggesting distinct ADME profiles.

Medicinal Chemistry Fragment-Based Drug Design Hydrogen-Bond Topology

Molecular Weight and sp3 Fraction Differentiate from 1-Benzyl-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one

The target compound (MW 232.28, C12H16N4O) [1] is significantly smaller than 1-Benzyl-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one (CAS 2415499-30-6, MW 322.41, C19H22N4O) [2], a benzyl-substituted analog. The molecular weight difference of 90.13 Da translates to a 39% increase in mass, moving the analog from fragment space (MW < 300 Da) into lead-like space. Furthermore, the target compound lacks the flexible benzyl substituent, resulting in fewer rotatable bonds (2 vs. 4 for the benzyl analog) and a higher fraction of sp3-hybridized carbons (Fsp3 ≈ 0.67 vs. approximately 0.53). Higher Fsp3 correlates with improved aqueous solubility and reduced promiscuous binding, making the target compound a more suitable fragment for screening libraries [3].

Fragment-Based Screening Lead-Likeness Physicochemical Properties

Antiviral Synthetic Tractability Supported by Published Derivative SAR from Selvakumar & Elango (2018)

The target compound is explicitly positioned as a synthetic intermediate in the published synthesis of a series of 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine derivatives that were evaluated for antiviral activity against AMPV-1 [1]. Within this series, sulfonamide derivative 2d demonstrated a 3-fold improvement in antiviral activity over Ribavirin (a commercial antiviral drug) in MTT assays. While the parent compound itself was not directly assayed as a final product, its role as the core scaffold for all active derivatives is confirmed. This contrasts with the benzyl-substituted analog (CAS 2415499-30-6) for which no published antiviral SAR exists, and with the quinazolinone analog (CAS 909299-09-8) which lacks direct antiviral evaluation data.

Antiviral Agents Synthetic Chemistry Structure-Activity Relationship

Commercial Availability and Purity Benchmarking Across Known Suppliers

The target compound is commercially available from multiple research chemical suppliers with a typical catalog purity specification of 95% [REFS-1, REFS-2]. In contrast, the analog 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one (CAS 909299-09-8) is listed by Sigma-Aldrich and Achemblock with a stated purity of 95–97% , while the benzyl analog (CAS 2415499-30-6) is listed only by specialty vendors with variable purity and limited batch documentation. Although no formal head-to-head purity analysis has been published, the narrower purity range and broader supplier base for the target compound suggest a more established synthetic route and quality control process, reducing procurement risk for reproducible biological assay outcomes.

Chemical Procurement Purity Specification Supplier Comparison

Best-Fit Research and Industrial Application Scenarios for 4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-2-one (CAS 2034376-26-4)


Fragment-Based Drug Discovery for Antiviral Targets

The compound's low molecular weight (232.28 Da), high Fsp3 (~0.67), and favorable fragment-likeness metrics make it an ideal starting fragment for antiviral drug discovery programs. Its core scaffold has already been validated in the synthesis of AMPV-1 antiviral agents with activity exceeding Ribavirin [1]. Procurement of this compound enables direct fragment screening by surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) against viral protein targets such as paramyxovirus polymerases or proteases, with the option to expand hits using the published sulfonamide and urea derivatization chemistry [1].

Medicinal Chemistry SAR Expansion of Tetrahydroquinazoline-Piperazinone Series

SAR teams working on tetrahydroquinazoline-based kinase inhibitors, GPCR antagonists, or antiviral agents can use this compound as a versatile synthetic handle. The free NH of the piperazin-2-one ring allows for rapid diversification via nucleophilic substitution or amide coupling, while the tetrahydroquinazoline 4-position connection provides a distinct electronic environment compared to 2-substituted analogs . The published synthetic route using α-aminoamidines and bis-benzylidene cyclohexanones offers a reproducible entry point [1], reducing the need for de novo route scouting.

Chemical Biology Probe Development Targeting CNS or Peripheral Indications

The calculated tPSA of ~66.6 Ų positions this scaffold in the intermediate range where both CNS penetration (optimal tPSA < 70 Ų) and oral bioavailability are possible. Chemical biology groups can procure this compound as a starting point for developing dual-targeted chemical probes, leveraging the different hydrogen-bond topology compared to the more polar quinazolinone analog (tPSA ~49.6 Ų) . This enables deliberate tuning of CNS exposure by scaffold selection prior to extensive SAR exploration.

Method Development and Analytical Reference Standard for LC-MS Metabolite Identification

Owing to its defined molecular formula (C12H16N4O), commercial purity specification (≥95%), and multiple supplier options [2], this compound is well-suited as a reference standard for developing liquid chromatography-mass spectrometry (LC-MS) methods in drug metabolism and pharmacokinetics (DMPK) studies. Its distinct isotopic pattern and fragmentation behavior can serve as a quality control (QC) benchmark when analyzing samples from lead optimization programs that employ this scaffold.

Quote Request

Request a Quote for 4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.